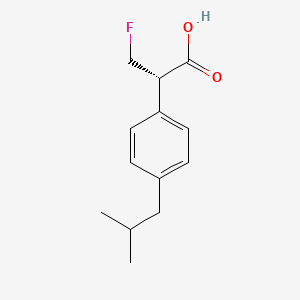
(S)-F-Ibuprofen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid is a chiral compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is structurally related to ibuprofen, a widely used NSAID, and shares similar pharmacological properties. The compound is characterized by the presence of a fluorine atom at the 3-position and an isobutyl group at the 4-position of the phenyl ring, which contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid typically involves several key steps:
Friedel-Crafts Acylation: The process begins with the acylation of isobutylbenzene using acetic anhydride and a Lewis acid catalyst such as aluminum chloride (AlCl3) to form p-isobutylacetophenone.
Reduction: The carbonyl group of p-isobutylacetophenone is then reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Fluorination: The alcohol is converted to a fluorinated intermediate through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of (S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
化学反应分析
Types of Reactions
(S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines or thiols.
科学研究应用
(S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool to investigate enzyme mechanisms.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent, similar to ibuprofen.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of (S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid involves the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. The fluorine atom at the 3-position enhances the compound’s binding affinity to the COX enzymes, contributing to its potency.
相似化合物的比较
Similar Compounds
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Another NSAID with a similar mechanism of action but different pharmacokinetic properties.
Ketoprofen: An NSAID with similar therapeutic effects but a different chemical structure.
Uniqueness
(S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid is unique due to the presence of the fluorine atom, which enhances its pharmacological properties by increasing its binding affinity to COX enzymes and improving its metabolic stability. This makes it a promising candidate for further development as a therapeutic agent.
属性
CAS 编号 |
911136-13-5 |
|---|---|
分子式 |
C13H17FO2 |
分子量 |
224.27 g/mol |
IUPAC 名称 |
(2S)-3-fluoro-2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H17FO2/c1-9(2)7-10-3-5-11(6-4-10)12(8-14)13(15)16/h3-6,9,12H,7-8H2,1-2H3,(H,15,16)/t12-/m0/s1 |
InChI 键 |
RHYPLXHTNFTLQW-LBPRGKRZSA-N |
手性 SMILES |
CC(C)CC1=CC=C(C=C1)[C@H](CF)C(=O)O |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(CF)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



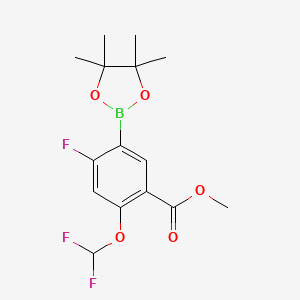
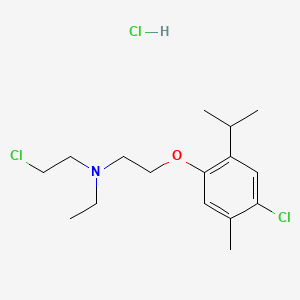


![[4-(5-Bromopyridin-2-yl)phenyl]methanol](/img/structure/B14033862.png)
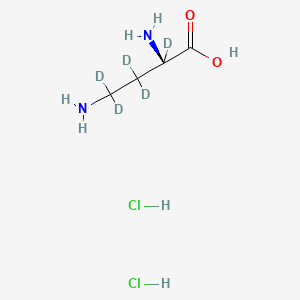
![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)


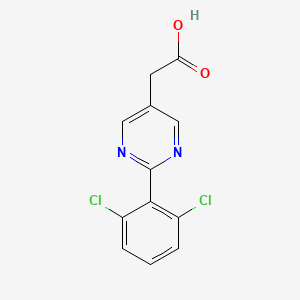
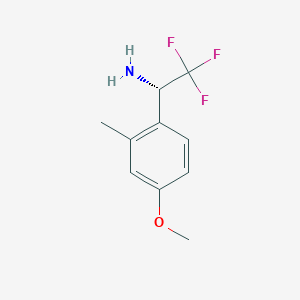
![N-(2-Amino-2-methylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14033916.png)
